N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide

Impurity Profiling HPLC Method Validation Sulfonamide Analysis

N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide (CAS 135529-21-4) is a synthetic sulfonamide dimer, structurally identified as a process-related impurity of the sulfonamide antibiotic sulfamethazine (sulfadimidine). It is utilized as a high-purity reference standard in pharmaceutical quality control, specifically for the identification and quantification of trace-level impurities in active pharmaceutical ingredients.

Molecular Formula C20H21N5O5S2
Molecular Weight 475.54
CAS No. 135529-21-4
Cat. No. B2755397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide
CAS135529-21-4
Molecular FormulaC20H21N5O5S2
Molecular Weight475.54
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C
InChIInChI=1S/C20H21N5O5S2/c1-13-12-14(2)22-20(21-13)25-32(29,30)19-10-6-17(7-11-19)24-31(27,28)18-8-4-16(5-9-18)23-15(3)26/h4-12,24H,1-3H3,(H,23,26)(H,21,22,25)
InChIKeyGVHQFADSMRCYQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

135529-21-4: Sulfonamide Dimer Impurity Standard for Trace Analysis of Sulfamethazine


N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide (CAS 135529-21-4) is a synthetic sulfonamide dimer, structurally identified as a process-related impurity of the sulfonamide antibiotic sulfamethazine (sulfadimidine) [1]. It is utilized as a high-purity reference standard in pharmaceutical quality control, specifically for the identification and quantification of trace-level impurities in active pharmaceutical ingredients. Its use is critical due to the potential for such impurities to influence drug product stability and safety profiles, necessitating precise analytical monitoring [2].

Why a Generic Sulfonamide Standard Cannot Replace Certified 135529-21-4


In-class substitution for impurity reference standards is widely recognized as a critical risk in analytical method validation. The compound's unique bis-sulfonamide structure, involving a 4,6-dimethylpyrimidine moiety linked through a phenyl spacer, is a specific byproduct of certain synthesis pathways, not a generic degradation product. Using a structurally similar but non-identical sulfonamide (e.g., sulfanilamide or sulfamerazine) would compromise the selectivity and accuracy of HPLC or LC-MS methods designed for this specific impurity, as their chromatographic retention times and mass spectral fragmentation patterns differ fundamentally. The quantitative evidence below demonstrates that only the exact compound provides the necessary specificity for regulatory-compliant quantification [1].

Quantitative Differentiation of N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide from Closest Analogs


Chromatographic Selectivity Against the Mono-Sulfonamide N-Acetylsulfamethazine

The target compound, a sulfonamide dimer, is chromatographically separated from its closest structural analog, N-acetylsulfamethazine (CAS 100-90-3), under standard reversed-phase HPLC conditions. In a typical method for sulfamethazine impurity profiling, the relative retention time (RRT) for the dimeric impurity is observed at 2.3 ± 0.1, whereas the monomeric N-acetylsulfamethazine elutes at RRT 1.0. This distinct retention prevents co-elution and ensures accurate quantification of the specific process impurity [1].

Impurity Profiling HPLC Method Validation Sulfonamide Analysis

Molecular Weight Differentiation from Common Sulfonamide Impurities

The high molecular weight of 475.54 g/mol for the target dimer distinguishes it sharply from common sulfonamide-related impurities such as sulfanilamide (172.20 g/mol), sulfamerazine (264.28 g/mol), and sulfamethazine (278.33 g/mol). This difference is critical in LC-MS methods, where the dimer's unique [M+H]+ ion at m/z 476 allows for selective ion monitoring without interference from simpler sulfonamide structures [1].

Mass Spectrometry Impurity Identification Structural Elucidation

Crystallinity Impact on Amorphous Drug Stability Compared to Sulfanilamide

Structurally related sulfonamide impurities are known to alter the crystallization propensity of amorphous sulfamethazine. Studies show that the presence of even small amounts (1-5% w/w) of sulfanilamide or sulfamerazine increases the probability of sulfamethazine crystallization above the glass transition temperature (Tg). While direct data for the dimeric impurity is not available, its larger and more complex structure is expected to have a more pronounced effect on molecular mobility, potentially acting as a more effective crystallization inhibitor or, conversely, a nucleating agent, compared to smaller impurities. This necessitates its individual study for robust drug product formulation [1].

Solid-State Stability Amorphous Dispersion Crystallization Risk

Recommended Industrial Applications for the 135529-21-4 Dimeric Impurity Standard


Qualification of Reference Standards for Pharmacopeial Impurity Methods

When establishing an impurity profiling method for sulfamethazine drug substance per USP or EP monographs, this compound serves as a critical system suitability standard. Its unique retention time and mass are used to verify the resolving power of the HPLC column and the mass accuracy of the detector, ensuring that the method can distinguish the dimeric process impurity from the main peak and other specified impurities [1].

Forced Degradation Studies to Differentiate Process Impurities from Degradants

In stress testing under ICH Q1A guidelines, the dimer is used as a marker for thermal or photolytic degradation pathways. By spiking the drug substance with this compound and subjecting it to heat/humidity, analysts can determine if the impurity level increases, which would indicate it is a degradation product rather than a carry-over from synthesis. This information is crucial for setting appropriate specification limits [1].

Synthesis of Isotopically Labeled Internal Standards for LC-MS Quantification

The dimer's structure, containing multiple nitrogen and sulfur atoms, makes it a candidate for the synthesis of a stable isotope-labeled (e.g., 13C, 15N) internal standard. This labeled analog would co-elute with the analyte but be distinguishable by mass, enabling the most accurate and precise quantification of this trace impurity in complex biological matrices during pharmacokinetic studies [1].

Quote Request

Request a Quote for N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.